1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one - 419556-94-8

1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one

Catalog Number: EVT-3052405
CAS Number: 419556-94-8
Molecular Formula: C11H15N3O
Molecular Weight: 205.261
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one can be achieved through various methods. One common approach involves the reaction of 1-(pyridin-2-yl)piperazine with acetyl chloride or acetic anhydride. [] This reaction typically employs a suitable base, such as triethylamine, and an aprotic solvent like dichloromethane or tetrahydrofuran. Alternative synthetic routes may involve multi-step procedures starting from commercially available materials.

Chemical Reactions Analysis

1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one can undergo various chemical transformations due to the presence of reactive functional groups. The carbonyl group of the acetyl moiety can participate in reactions like nucleophilic additions, condensations, and reductions. The piperazine ring can undergo alkylations, acylations, and ring-opening reactions. Additionally, the pyridine ring can act as a Lewis base and coordinate to metal centers. [, ]

Applications
  • Medicinal Chemistry: This compound has served as a starting material or intermediate in the synthesis of numerous biologically active compounds, including potential therapeutics for various diseases. [, , , , , , , , , , , , , , , ]

  • Coordination Chemistry: The pyridine and piperazine moieties in this compound can act as ligands for coordinating to metal ions. This property has been explored in the synthesis and characterization of metal complexes with potential applications in catalysis, materials science, and other fields. [, , , ]

N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide (NGB 2904)

Compound Description: NGB 2904 is a dopamine D3 receptor antagonist. [] In rhesus monkey studies, it blocked quinpirole-induced yawning and, unlike the related compound CJB 090, did not substitute for cocaine in drug discrimination or significantly alter food- or cocaine-maintained responding. []

Relevance: While sharing the core 2-arylpiperazine structure with 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one, NGB 2904 features a longer butyl linker connecting to a 9H-fluorene-2-carboxamide moiety instead of the ethanone group. This difference in structure contributes to its distinct pharmacological profile as a D3 antagonist. []

N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide (CJB 090)

Compound Description: CJB 090 acts as a partial agonist at dopamine D3 receptors. [] In rhesus monkey studies, it blocked quinpirole-induced yawning, attenuated the discriminative stimulus effects of cocaine, and decreased both cocaine- and food-maintained responding. []

Relevance: CJB 090 shares a similar structure to NGB 2904 with a longer butyl linker attached to a substituted benzamide group instead of the ethanone group found in 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one. The key structural variation lies in the presence of a 2-pyridinyl substituent on the benzamide moiety, likely contributing to its partial agonist activity at D3 receptors. []

1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one

Compound Description: This compound was synthesized via an aza-Michael addition reaction and demonstrated poor affinity for the 5-HT6 receptor in binding assays. []

Compound Description: These compounds are transition metal complexes derived from 2-(4-(pyridin-2-yl)piperazin-1-yl)acetic acid (HL), where M represents CuII (1), ZnII (2), or CdII (3). [] They were synthesized and characterized using various spectroscopic techniques, including IR spectroscopy, elemental analysis, and X-ray crystallography. [] In vitro testing revealed their inhibitory activity against MAO-B, with complex 1 exhibiting the highest potency (IC50 = 6.5 ± 0.31 μM), supported by molecular docking studies. []

4-cyano-N-{(2R)-2-[4-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-piperazin-1-yl]-propyl}-N-pyridin-2-yl-benzamide hydrochloride

Compound Description: This compound functions as a 5-HT1A receptor antagonist. [] Both crystalline and amorphous forms of the compound have been explored, potentially offering different pharmaceutical properties. []

Relevance: This compound, while containing a distinct 2,3-dihydro-benzo[1,4]dioxin-5-yl substituent on the piperazine ring compared to the pyridin-2-yl group in 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one, shares a similar overall scaffold. It features a propyl linker connected to a substituted benzamide moiety, with a 2-pyridinyl group attached to the benzamide nitrogen. [] This structural similarity highlights the versatility of this chemical class in targeting different receptor systems, showcasing its potential for medicinal chemistry exploration.

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

Compound Description: TZB-30878 possesses dual pharmacological actions: it acts as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist. [] This unique profile makes it a promising therapeutic candidate for diarrhea-predominant irritable bowel syndrome (d-IBS). []

Relevance: This compound features a 4-(quinolin-2-yl)piperazin-1-yl motif, closely related to the 4-(pyridin-2-yl)piperazin-1-yl group in 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one. The butyl linker connects to a 3-amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one moiety, adding structural complexity. [] This comparison highlights how subtle modifications to the core structure can lead to significant changes in pharmacological activity and therapeutic potential.

Relevance: While lacking the piperazine ring present in 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one, this compound maintains a similar connection between the pyridin-2-yl group and a central scaffold. Instead of the piperazine-ethanone motif, it features a pyridin-2-yl group linked to a benzene ring, which is further substituted with an imidazolidine-2,4-dione moiety. []

N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (7)

Compound Description: This compound shows high affinity for the dopamine D4 receptor with nanomolar potency and demonstrates excellent selectivity over D2 and σ1 receptors, making it a potential positron emission tomography (PET) tracer. []

2-(2,6-dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207)

Compound Description: LY3154207 functions as a potent and selective positive allosteric modulator (PAM) of the dopamine D1 receptor, offering a new approach for treating Lewy Body Dementia. []

Relevance: Although LY3154207 doesn't directly share the same core structure as 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one, both compounds belong to a broader class of compounds containing substituted aromatic rings linked to an ethanone moiety. This structural similarity, despite differences in the specific substituents and their arrangement, highlights the significance of this chemical class in medicinal chemistry, particularly for targeting neurological disorders. []

2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol (LQFM032)

Compound Description: LQFM032 demonstrates anxiolytic-like effects in various behavioral assays without affecting mnemonic activity, suggesting potential as an anxiolytic drug candidate. []

Relevance: Although LQFM032 possesses a 1-phenyl-1H-pyrazol-4-ylmethyl group instead of the pyridin-2-yl in 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one, both share the piperazin-1-yl)ethan-1-ol core structure. This structural similarity emphasizes the role of this core motif in influencing anxiolytic activity. [] The variations in the substituents highlight how subtle modifications can alter pharmacological profiles within a class of compounds.

1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione derivatives

Compound Description: This class of compounds represents a novel chemotype exhibiting selective agonist activity at the cannabinoid CB2 receptor. Optimization efforts focused on improving metabolic stability, oral bioavailability, and reducing hERG affinity to mitigate potential cardiovascular risks. []

Relevance: This group of compounds, while sharing the pyridin-2-yl moiety with 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one, are distinguished by the presence of a benzyl group attached to the pyridine ring, further linked to an imidazolidine-2,4-dione group. Despite this structural variation, their shared pyridin-2-yl moiety suggests potential similarities in their chemical properties and binding interactions, albeit with different targets. []

(1Z,3Z)-1,4-Di(pyridin-2-yl)buta-1,3-diene-2,3-diol (OO)

Compound Description: OO exists in equilibrium with its tautomeric form, (3Z)-3-hydroxy-1,4-di(pyridin-2-yl)but-3-en-2-one (OK), in chloroform solution. Ab initio calculations indicate a preference for the highly conjugated OO form. []

Relevance: This compound, although structurally distinct from 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one, notably incorporates two pyridin-2-yl groups within its structure, connected through a buta-1,3-diene-2,3-diol moiety. This emphasizes the diverse applications of pyridin-2-yl-containing compounds in chemical synthesis and their potential for forming various tautomers with distinct properties. []

Compound Description: This compound, a minor constituent of the perfumery synthetic Iso E Super®, exhibits potent odorant properties at low concentrations (5 pg/l (air)). []

Relevance: This compound, while structurally diverse from 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one, emphasizes the versatility of the ethan-1-one moiety in various chemical contexts, ranging from medicinal chemistry to fragrance development. Despite the lack of shared core structures, the presence of the ethan-1-one group highlights its importance in influencing molecular properties and potential applications. []

(2e)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one

Compound Description: DFT calculations were employed to investigate the structural and electronic properties of this compound, including its ground state geometry, NMR chemical shifts, and nonlinear optical (NLO) properties. []

Relevance: This compound, while structurally distinct from 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one, shares a similar structural motif with the pyridin-2-yl group directly attached to a prop-2-en-1-one moiety. This similarity suggests potential commonalities in their reactivity and physicochemical properties, highlighting the utility of theoretical calculations in understanding the behavior of such compounds. []

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635)

Compound Description: WAY-100635 and its bridgehead-iodinated analogues were explored as potential single-photon emission computed tomography (SPECT) ligands for imaging the 5-HT1A receptor. Despite promising in vitro affinity, their in vivo brain uptake and specificity were limited. []

Properties

CAS Number

419556-94-8

Product Name

1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one

IUPAC Name

1-(4-pyridin-2-ylpiperazin-1-yl)ethanone

Molecular Formula

C11H15N3O

Molecular Weight

205.261

InChI

InChI=1S/C11H15N3O/c1-10(15)13-6-8-14(9-7-13)11-4-2-3-5-12-11/h2-5H,6-9H2,1H3

InChI Key

LJEYUIVXISYCFI-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.